2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indoloquinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance the reaction efficiency under microwave irradiation . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of indoloquinoxaline derivatives may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process . Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoxaline derivatives with enhanced biological activities . These derivatives are often screened for their potential as anticancer, antiviral, and antimicrobial agents .
Scientific Research Applications
2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves DNA intercalation . This compound inserts itself between the base pairs of DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes . Additionally, it has been shown to induce cell cycle arrest and inhibit topoisomerase II activity, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
6H-Indolo[2,3-b]quinoxaline: A closely related compound with similar biological activities, including DNA intercalation and antiviral properties.
1,2,3-Triazole Derivatives: Compounds that share some structural features and exhibit antimicrobial, cytostatic, and anti-inflammatory activities.
Uniqueness
2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of indoloquinoxaline and isoindole moieties, which contribute to its diverse biological activities and potential therapeutic applications . Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C25H18N4O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H18N4O2/c1-15-10-11-21-18(14-15)22-23(27-20-9-5-4-8-19(20)26-22)28(21)12-13-29-24(30)16-6-2-3-7-17(16)25(29)31/h2-11,14H,12-13H2,1H3 |
InChI Key |
PMXXXGNQLRCGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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